molecular formula C16H24ClNO4 B612979 (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 105590-97-4

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No.: B612979
CAS No.: 105590-97-4
M. Wt: 329.82 g/mol
InChI Key: TWBZXIOAVCJDKR-ZOWNYOTGSA-N
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Description

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS: 105590-97-4) is a glutamate derivative with a molecular formula of C₁₆H₂₄ClNO₄ and a molecular weight of 329.82 g/mol . It features a benzyl group at the 5-position and a tert-butyl ester at the 1-position, both critical for its structural and functional properties. The compound is widely used in life sciences research, particularly in peptide synthesis and antimicrobial studies . Its stereochemistry (S-configuration) and substituent arrangement are pivotal for biological interactions, as evidenced by its antitubercular activity against Mycobacterium tuberculosis (Mtb) strains .

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBZXIOAVCJDKR-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718549
Record name 5-Benzyl 1-tert-butyl L-glutamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105590-97-4
Record name 5-Benzyl 1-tert-butyl L-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride
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Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with L-glutamic acid , which provides the (S)-configured backbone. The primary challenge lies in selectively protecting the α- and γ-carboxyl groups while preserving the amino group for subsequent hydrochloride formation.

Step 1: Amino Group Protection
The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under mildly basic conditions (e.g., aqueous sodium hydroxide) in tetrahydrofuran (THF) at 0–25°C. This step prevents undesired side reactions during esterification:

L-Glutamic acid+Boc2ONaOH, THFBoc-L-glutamic acid(Yield: 85–90%)[3].\text{L-Glutamic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{NaOH, THF}} \text{Boc-L-glutamic acid} \quad (\text{Yield: 85–90\%}).

Step 2: α-Carboxyl tert-Butyl Esterification
The α-carboxyl group is esterified using tert-butyl acetate in the presence of perchloric acid (HClO₄) as a catalyst. This transesterification proceeds at 10–20°C over 24–48 hours:

Boc-L-glutamic acid+tert-butyl acetateHClO4Boc-L-glutamic acid α-tert-butyl ester(Yield: 75–80%)[3].\text{Boc-L-glutamic acid} + \text{tert-butyl acetate} \xrightarrow{\text{HClO}_4} \text{Boc-L-glutamic acid α-tert-butyl ester} \quad (\text{Yield: 75–80\%}).

Lower temperatures mitigate racemization, while excess tert-butyl acetate drives the reaction to completion.

Step 3: γ-Carboxyl Benzylation
The γ-carboxyl group is benzylated using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This SN2 reaction achieves near-quantitative yields under ambient conditions:

Boc-L-glutamic acid α-tert-butyl ester+BnBrK2CO3,DMFBoc-L-glutamic acid α-tert-butyl γ-benzyl ester(Yield: 90–95%).\text{Boc-L-glutamic acid α-tert-butyl ester} + \text{BnBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-L-glutamic acid α-tert-butyl γ-benzyl ester} \quad (\text{Yield: 90–95\%}).

Step 4: Boc Deprotection and Hydrochloride Formation
The Boc group is cleaved using 4M HCl in dioxane at 0°C, yielding the hydrochloride salt without disturbing the tert-butyl or benzyl esters:

Boc-L-glutamic acid α-tert-butyl γ-benzyl esterHCl/dioxane(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride(Yield: 90–95%).\text{Boc-L-glutamic acid α-tert-butyl γ-benzyl ester} \xrightarrow{\text{HCl/dioxane}} \text{(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride} \quad (\text{Yield: 90–95\%}).

Comparative Analysis of tert-Butyl Esterification Methods

MethodCatalystTemperatureTime (h)Yield (%)AdvantagesLimitations
tert-Butyl acetate HClO₄10–20°C24–4875–80Mild conditions, minimal racemizationLong reaction time
Isobutylene gas p-TsOH0–5°C1280–85Faster, higher yieldRequires pressurized equipment

The isobutylene gas method , while efficient, demands specialized reactors for handling gaseous reagents, making it less accessible for small-scale laboratories. Conversely, tert-butyl acetate offers practicality despite longer durations.

Industrial-Scale Adaptations

Continuous Flow Reactors

To enhance throughput, continuous flow systems are employed for the tert-butyl esterification step. By maintaining precise temperature control (10±2°C) and automated reagent feeding, yields improve to 85–88% with reduced batch variability.

Crystallization Optimization

The final hydrochloride product is purified via anti-solvent crystallization using ethyl acetate and hexane. Key parameters include:

  • Cooling rate : 0.5°C/min to prevent oiling out.

  • Stoichiometric HCl addition : Ensures complete salt formation without ester hydrolysis.

Degradation Pathways and Stability

ConditionDegradation PathwayMitigation Strategy
Aqueous (pH < 3) Hydrolysis of benzyl ester to glutamic acidStore in anhydrous solvents (e.g., DMSO)
High humidity Deliquescence of hydrochloride saltUse desiccants and nitrogen-blanketed storage

Stability studies indicate a shelf life of >24 months at -20°C under inert atmosphere.

Stereochemical Integrity and Analytical Validation

Chiral HPLC (Chiralpak AD-H column, 210 nm detection) confirms enantiomeric excess (>99% ee). NMR spectroscopy verifies ester groups:

  • tert-Butyl : δ 1.4 ppm (singlet, 9H).

  • Benzyl : δ 5.1 ppm (singlet, 2H), δ 7.3 ppm (multiplet, 5H) .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride serves as a valuable building block in organic synthesis. Its unique structural properties allow it to be utilized as a precursor for the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals . The compound's ability to undergo various chemical transformations makes it an essential reagent in synthetic organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activity. It is involved in the study of enzyme mechanisms and protein-ligand interactions, contributing to the development of new therapeutic agents . Its structural characteristics may enhance binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological investigations.

Biochemical Studies

The compound is also utilized in biochemical research to investigate various biological pathways. Its interaction with enzymes or receptors can modulate their activity, providing insights into cellular processes and disease mechanisms . For instance, research has shown that compounds similar to this compound can act as inhibitors or activators of specific targets, influencing pathways relevant to conditions like cancer and inflammation .

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways linked to cancer progression. These findings highlight its potential as a lead compound for drug development targeting cancer therapies .
  • Synergistic Effects with Antibiotics : In studies focused on antibiotic resistance, this compound has been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains, indicating its potential role in combination therapies .
  • Protein Purification : The compound's functional groups make it suitable for use in protein purification processes, where it aids in the analysis and synthesis of peptides .

Mechanism of Action

The mechanism of action of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Antitubercular Activity

Compound 5-Substituent Activity (MIC against Mtb H37Rv) Key Interaction
Target Compound Benzyl 0.25 µg/mL π–π interaction
12a Methyl >10 µg/mL None observed
12b n-Pr >10 µg/mL None observed
15 Reduced Benzyl Inactive N/A

Stereochemical and Positional Isomers

  • (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate Hydrochloride (CAS: 90159-60-7): The D-isomer (R-configuration) shows reduced activity compared to the S-form, emphasizing the importance of stereochemistry in target binding .
  • (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate Hydrochloride (CAS: 34582-33-7): The methyl substitution at the 5-position results in lower molecular weight (253.72 g/mol) and diminished hydrophobic interactions, leading to poor efficacy .

Structural Analogs with Modified Esters

  • Cyclohexyl-substituted analogs : While cyclohexyl groups enhance hydrophobicity, their bulkiness disrupts binding pocket accommodation, as seen in derivatives synthesized in patent applications .

Table 2: Molecular Properties of Key Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų)
Target (105590-97-4) C₁₆H₂₄ClNO₄ 329.82 3.68 78.62
(S)-1-tert-Butyl 5-methyl (34582-33-7) C₁₀H₂₀ClNO₄ 253.72 2.10* 65.30*
(R)-5-Benzyl (90159-60-7) C₁₆H₂₃NO₄·HCl 329.82 3.60* 78.60*

*Estimated values based on structural similarity.

Biological Activity

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, also known by its CAS number 105590-97-4, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C₁₆H₂₄ClNO₄
  • Molecular Weight : 329.82 g/mol
  • Solubility : Moderately soluble in water (approximately 0.211 mg/ml) .
  • Log P : Indicates moderate lipophilicity, with values ranging from 2.07 to 2.83 depending on the method used for calculation .

This compound is primarily studied for its role in various biological pathways:

  • Cell Signaling : It has been implicated in modulating pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell growth and differentiation .
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, showing effectiveness against various bacterial and viral strains .
  • Apoptosis and Autophagy : Research indicates that this compound may induce apoptosis in cancer cells while also influencing autophagic processes, suggesting a dual role in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cellular functions through several mechanisms:

  • Cytotoxicity : It has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Inhibition of Pathogen Growth : The compound has been tested against various pathogens, including viruses such as HIV and HBV, demonstrating inhibitory effects .
  • Influence on Metabolic Enzymes : It interacts with metabolic enzymes, which could alter metabolic pathways relevant to disease states .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting potent antitumor activity.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to increased rates of apoptosis as evidenced by Annexin V staining .

Data Summary Table

PropertyValue
Molecular Weight329.82 g/mol
Solubility0.211 mg/ml (moderately soluble)
Log P2.07 - 2.83
Antimicrobial ActivityEffective against HIV, HBV
IC50 (Cancer Cell Lines)Low micromolar range

Q & A

Q. What are the established synthetic routes for (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, and what key reaction conditions influence yield?

The compound is synthesized via multi-step protection and deprotection strategies. A common approach involves:

  • Step 1 : Starting with L-glutamic acid derivatives, introducing tert-butyl and benzyl protecting groups under anhydrous conditions to avoid hydrolysis .
  • Step 2 : Amino group protection using Boc (tert-butoxycarbonyl) or other acid-labile groups, followed by esterification. Reactions are typically conducted under nitrogen to prevent oxidation .
  • Step 3 : Final hydrochlorination using HCl in a polar solvent (e.g., diethyl ether or THF). Key Conditions : Temperature control (0–25°C), use of azeotropic drying (e.g., toluene) to remove water , and stoichiometric precision in protecting group addition to minimize side products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : To verify stereochemistry and confirm the presence of benzyl/tert-butyl groups. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in 1H NMR .
  • HPLC-MS : To assess purity (>95%) and detect impurities from incomplete protection/deprotection steps .
  • Optical Rotation : Critical for confirming the (S)-configuration, as deviations may indicate racemization during synthesis .
  • Elemental Analysis : Validates stoichiometric incorporation of chloride .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during synthesis, especially given similar compounds' propensity for racemization?

  • Chiral Auxiliaries : Use of chiral catalysts (e.g., L-proline derivatives) during esterification to retain configuration .
  • Low-Temperature Reactions : Conducting steps like deprotection below 0°C to minimize epimerization .
  • Analytical Validation : Regular chiral HPLC or polarimetry checks at intermediate stages to detect racemization early .

Q. What strategies are recommended for resolving contradictions in spectroscopic data obtained from different batches?

  • Batch Comparison : Analyze multiple batches using identical solvent systems and instrumentation (e.g., same NMR field strength) to rule out experimental variability .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., tert-butyl-deprotected intermediates) that may skew NMR signals .
  • Cross-Validation : Compare data with structurally similar compounds, such as (S)-1-tert-butyl 5-methyl analogs, to isolate discrepancies .

Q. How does the compound's solubility profile impact its application in peptide synthesis, and what solvent systems optimize its reactivity?

  • Solubility : The compound is sparingly soluble in water but dissolves well in dichloromethane (DCM), THF, and DMF. This limits its use in aqueous-phase reactions but makes it suitable for solid-phase peptide synthesis (SPPS) in organic solvents .
  • Optimized Systems : Use DCM:DMF (9:1) for coupling reactions to balance solubility and reactivity. Additives like HOBt (1-hydroxybenzotriazole) improve activation efficiency .

Q. What are the implications of using different protecting groups (e.g., benzyl vs. tert-butyl) on the compound's stability and downstream reactions?

  • Benzyl Group : Acid-labile; requires harsh conditions (e.g., HBr/AcOH) for removal, which may degrade acid-sensitive peptides. However, it offers robust stability during basic reactions .
  • tert-Butyl Group : Removed under mild acidic conditions (e.g., TFA), making it preferable for orthogonal protection strategies in multi-step syntheses .
  • Trade-offs : Combining both groups allows sequential deprotection but necessitates careful planning to avoid premature cleavage .

Methodological Notes

  • Synthesis Optimization : Pilot small-scale reactions (≤1 mmol) to test temperature and catalyst variations before scaling up .
  • Data Contradictions : Maintain detailed logs of reaction conditions (e.g., humidity, solvent grade) to trace variability sources .
  • Safety : Handle hydrochloride salts in fume hoods to avoid inhalation; use desiccants for long-term storage .

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